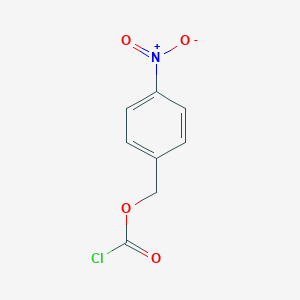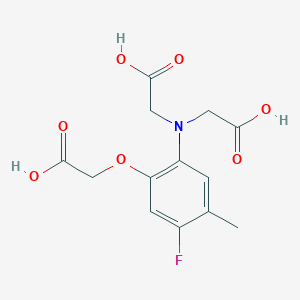![molecular formula C20H8Br2O2 B046244 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione CAS No. 853234-57-8](/img/structure/B46244.png)
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
描述
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione is an organic compound with the molecular formula C20H8Br2O2. It is a solid that typically appears as an orange to brown to dark red powder or crystal . This compound is notable for its applications in organic electronics and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione typically involves the bromination of indeno[1,2-b]fluorene-6,12-dione. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 8 positions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like dichloromethane (DCM) or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted indeno[1,2-b]fluorene-6,12-dione derivatives, while oxidation and reduction reactions can modify the carbonyl groups or the bromine atoms.
科学研究应用
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione has several scientific research applications:
Organic Electronics: It is used as a building block for organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Materials Science: The compound is employed in the synthesis of polymers and other materials with specific electronic properties.
Photovoltaics: It serves as a component in the active layers of organic solar cells, contributing to the efficiency of light absorption and charge transport.
作用机制
The mechanism by which 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione exerts its effects is primarily related to its electronic structure. The bromine atoms and the conjugated system of the indeno[1,2-b]fluorene core influence its electronic properties, making it suitable for use in electronic devices. The compound interacts with molecular targets through π-π stacking and other non-covalent interactions, facilitating charge transport and electronic transitions .
相似化合物的比较
Similar Compounds
Indeno[1,2-b]fluorene-6,12-dione: The parent compound without bromine substitution.
2,8-Dichloroindeno[1,2-b]fluorene-6,12-dione: A similar compound with chlorine atoms instead of bromine.
2,8-Diiodoindeno[1,2-b]fluorene-6,12-dione: A similar compound with iodine atoms instead of bromine.
Uniqueness
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione is unique due to the presence of bromine atoms, which enhance its reactivity and electronic properties compared to its non-brominated or differently halogenated analogs. This makes it particularly valuable in the synthesis of advanced materials for electronic applications .
属性
IUPAC Name |
2,8-dibromoindeno[1,2-b]fluorene-6,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br2O2/c21-9-1-3-11-13-7-18-14(8-17(13)19(23)15(11)5-9)12-4-2-10(22)6-16(12)20(18)24/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFSYBJLQOJRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=CC4=C(C=C23)C(=O)C5=C4C=CC(=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479174 | |
| Record name | 2,8-dibromoindeno[1,2-b]fluorene-6,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853234-57-8 | |
| Record name | 2,8-dibromoindeno[1,2-b]fluorene-6,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione influence its self-assembly on a gold surface?
A1: [] This molecule forms highly ordered arrays on a gold (111) surface driven by a combination of hydrogen and halogen bonding. Specifically, four O ⋅⋅⋅ H hydrogen bonds and one Br ⋅⋅⋅ Br halogen bond per molecule dictate the arrangement. This leads to the formation of "alternating-tread stair" structures within monolayer islands, exhibiting significant shape anisotropy. [] Interestingly, while bulk layers tend to favor mixed chiral structures, these molecules segregate into homochiral domains on the gold surface. [] This suggests potential for chiral separation applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


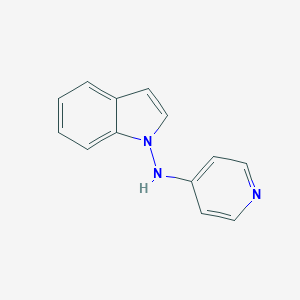
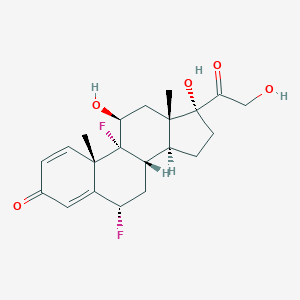
![5,10-Dihydroxy-2,3,7,8-tetramethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B46167.png)
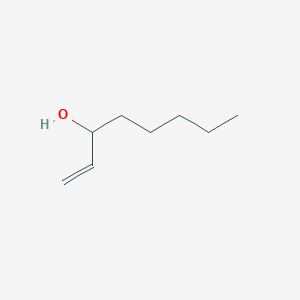
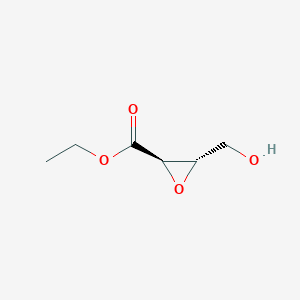
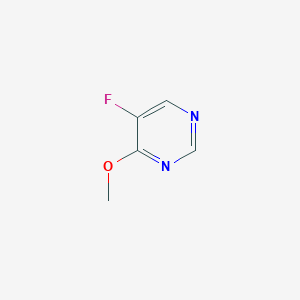
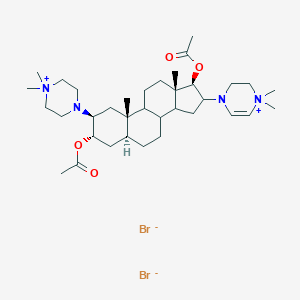
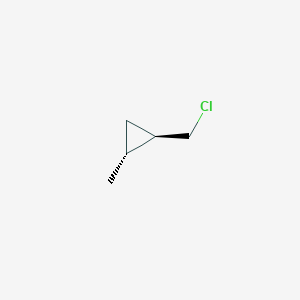
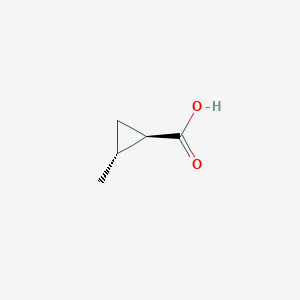
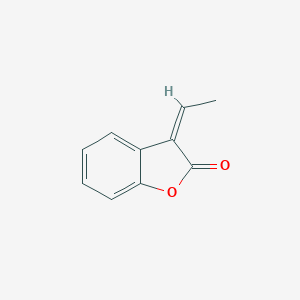
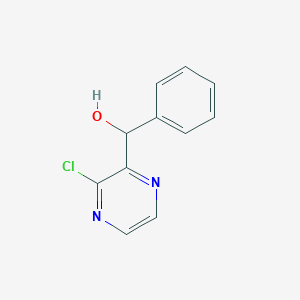
![N-[4-(METHOXYMETHYL)PIPERIDIN-4-YL]-N-PHENYLPROPIONAMIDE HYDROCHLORIDE](/img/structure/B46192.png)
